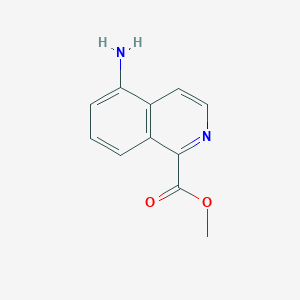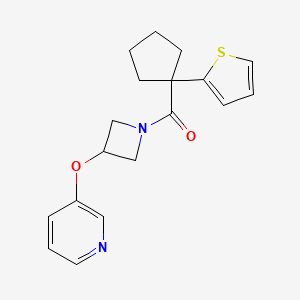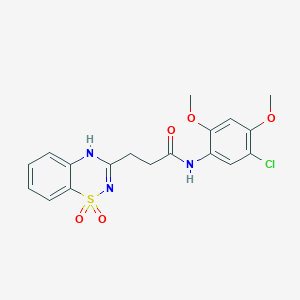
6-Phenyl-5-piperidino-3-pyridazinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-5-piperidino-3-pyridazinethiol is a heterocyclic compound that contains a pyridazine ring substituted with a phenyl group at position 6, a piperidino group at position 5, and a thiol group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-piperidino-3-pyridazinethiol typically involves the reaction of appropriate pyridazine derivatives with phenyl and piperidino substituents.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-5-piperidino-3-pyridazinethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl and piperidino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or piperidino rings .
Aplicaciones Científicas De Investigación
6-Phenyl-5-piperidino-3-pyridazinethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-Phenyl-5-piperidino-3-pyridazinethiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiol group, in particular, may play a crucial role in its biological activity by forming disulfide bonds with cysteine residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-3-pyridazinethiol: Lacks the piperidino group, which may affect its biological activity.
5-Piperidino-3-pyridazinethiol: Lacks the phenyl group, which may influence its chemical reactivity.
6-Phenyl-5-piperidino-3-pyridazinone: Contains a carbonyl group instead of a thiol group, leading to different chemical properties
Uniqueness
6-Phenyl-5-piperidino-3-pyridazinethiol is unique due to the presence of both phenyl and piperidino groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the pyridazine ring and thiol functionality makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARYYXHIESMNAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/new.no-structure.jpg)
![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)


![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)
![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2402303.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)
![1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)

